SR 101-X, SE Mixed Isomers
CAS No.: 216972-99-5
Cat. No.: VC0149513
Molecular Formula: C41H44N4O10S2
Molecular Weight: 816.94
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 216972-99-5 |
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Molecular Formula | C41H44N4O10S2 |
Molecular Weight | 816.94 |
Introduction
Chemical Properties and Reactivity
Spectrophotometric Characteristics
SR 101-X, SE exhibits distinct optical properties critical for fluorescence-based applications:
Parameter | Value (Methanol) |
---|---|
Absorption λmax | 585 ± 3 nm |
Fluorescence λmax | 605 ± 4 nm |
Excitation Range | 580–592 nm |
Emission Range | 590–620 nm |
These values position it in the far-red spectral region, minimizing autofluorescence interference in biological samples .
Functional Group Reactivity
The succinimidyl ester group reacts with primary amines (e.g., ε-amino groups of lysine residues) to form stable amide bonds. This reactivity is exploited for protein labeling but may also facilitate non-specific interactions with other nucleophilic sites. In contrast to primary amine-targeted probes, SR 101-X, SE Mixed Isomers has been reported to reversibly bind aldehydes/ketones via Schiff base formation, enabling dynamic labeling applications .
Applications in Biological Research
Fluorescent Labeling and Imaging
The probe’s red fluorescence enables:
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Single-color tracking: Visualization of specific proteins or cellular compartments in fluorescence microscopy.
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Multiplexing assays: Compatibility with green/yellow fluorescent markers (e.g., FITC, GFP) due to non-overlapping emission spectra.
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Flow cytometry: High signal-to-noise ratio for quantitative analysis of labeled cells .
Mechanistic Insights from Isomer Diversity
The mixed isomer composition introduces variability in labeling efficiency and specificity. For instance:
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Isomer A: May preferentially target hydrophobic environments due to distinct substituent arrangements.
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Isomer B: Could exhibit enhanced reactivity toward certain amines based on steric accessibility.
This diversity complicates standardization but offers opportunities for tailored applications.
Synthesis and Isomer Formation
Synthetic Pathways
While exact synthesis protocols are proprietary, the mixed isomer composition likely arises from:
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Ligand exchange: Partial substitution of coordinating groups during synthesis.
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Stereochemical isomerism: Variations in substituent spatial arrangements (e.g., cis/trans configurations).
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Oxidation/reduction side reactions: Formation of sulfone vs sulfoxide derivatives.
The ACS study on heterometallic isomers provides analogous insights into isomerization mechanisms, where ligand redistribution during synthesis generates distinct molecular/ionic structures .
Challenges in Isomer Separation
Isolation of pure isomers is hindered by:
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Similar physicochemical properties: Overlapping retention times in chromatography.
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Thermal stability: Degradation under high-temperature separation conditions.
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Low solubility: Limited compatibility with traditional purification solvents.
Analytical Characterization and Research Findings
X-ray Diffraction and Fluorescence Spectroscopy
Advanced methods like synchrotron X-ray fluorescence (XRF) and resonant diffraction are employed to:
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Determine oxidation states: Confirm the presence of sulfonyl vs sulfonamide groups.
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Map ligand distributions: Resolve isomer-specific coordination environments .
Mass Spectrometry
Selected Reaction Monitoring (SRM) and tandem MS/MS enable:
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Isomer differentiation: Detection of diagnostic fragment ions (e.g., m/z 384.1/101.1 for specific glycan transitions) .
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Relative quantification: Comparison of isomer abundance in mixtures.
Key Research Insights
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Isomer-Specific Reactivity: Certain isomers may exhibit preferential binding to specific biomolecules, influencing assay outcomes.
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Stability Variations: Thermal and photostability differences impact storage and experimental conditions.
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Spectral Overlap: Mixed isomers may broaden emission spectra, reducing resolution in multiplex assays.
Parameter | Recommendation |
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Storage Temperature | -5 to -30°C |
Light Protection | Use amber vials or light-proof packaging |
Moisture Sensitivity | Store under inert gas (e.g., argon) |
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